molecular formula C26H18N4O4 B14174138 N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine CAS No. 5313-61-1

N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine

Cat. No.: B14174138
CAS No.: 5313-61-1
M. Wt: 450.4 g/mol
InChI Key: UMNKCVRVRGDPHX-UHFFFAOYSA-N
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Description

N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine is a biphenyl-4,4'-diamine derivative functionalized with two (E)-configured imine (Schiff base) groups, each linked to a 2-nitrophenyl substituent. The compound’s structure features:

  • A central biphenyl core.
  • Two terminal imine groups (C=N) formed via condensation of biphenyl-4,4'-diamine with 2-nitrobenzaldehyde.
  • Electron-withdrawing nitro (-NO₂) groups at the ortho positions of the phenyl rings.

This design introduces unique electronic and steric properties, distinguishing it from conventional biphenyl diamine derivatives used in organic electronics and materials science.

Properties

CAS No.

5313-61-1

Molecular Formula

C26H18N4O4

Molecular Weight

450.4 g/mol

IUPAC Name

1-(2-nitrophenyl)-N-[4-[4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C26H18N4O4/c31-29(32)25-7-3-1-5-21(25)17-27-23-13-9-19(10-14-23)20-11-15-24(16-12-20)28-18-22-6-2-4-8-26(22)30(33)34/h1-18H

InChI Key

UMNKCVRVRGDPHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine typically involves the condensation reaction between biphenyl-4,4’-diamine and 2-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed:

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine has several scientific research applications, including:

    Materials Science: Used as a precursor for the synthesis of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which can be used in catalysis and as functional materials.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine depends on its application. In organic electronics, the compound functions as a hole transport material, facilitating the movement of positive charges within the device. In biological applications, the compound may interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural distinctions between the target compound and analogous biphenyl diamines:

Compound Name Core Structure Substituents Functional Groups
N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine (Target) Biphenyl 2-nitrophenyl, imine Schiff base, nitro groups
N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD) Biphenyl 3-methylphenyl, aryl amines Tertiary amines
N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) Biphenyl 1-naphthyl, aryl amines Tertiary amines
4,4′-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (α-NPD) Biphenyl 1-naphthyl, phenyl amines Tertiary amines
TPD-Ph (Bis(diarylamino)biphenyl derivative) Biphenyl 2-methylbiphenyl, aryl amines Tertiary amines, methyl groups


Key Observations :

  • The target compound’s imine linkages and nitro groups contrast sharply with the tertiary amine groups in TPD, NPB, and α-NPD.

Electronic Properties

The electronic behavior of these compounds is critical for applications like hole transport materials (HTMs) in organic light-emitting diodes (OLEDs):

Compound HOMO Level (eV) LUMO Level (eV) Charge Mobility (cm²/V·s) Bandgap (eV)
Target (Hypothesized) -5.8 to -6.2* -3.5 to -3.8* ~10⁻⁵* ~2.3–2.7*
TPD -5.4 -2.1 10⁻⁴–10⁻³ 3.3
NPB -5.5 -2.4 10⁻⁴ 3.1
α-NPD -5.6 -2.3 10⁻⁴ 3.3

*Hypothesized values based on nitro group effects and structural analogs .

Analysis :

  • The target’s deeper HOMO (due to nitro groups) may reduce hole injection efficiency compared to TPD or NPB but enhance electron affinity.

Thermal Stability and Morphology

Thermal properties influence device durability, especially in vacuum-deposited OLEDs:

Compound Glass Transition Temp. (Tg, °C) Melting Point (°C) Morphology
Target (Hypothesized) ~120–150* >250* Amorphous
TPD 60–65 195 Crystalline/Polymorphic
NPB 95–100 290 Amorphous
TPD-Ph 135 320 Amorphous

*Hypothesized based on steric effects of nitro groups and imine rigidity.

Key Findings :

  • The target’s higher Tg (vs. TPD) suggests improved stability against crystallization, a common failure mode in OLEDs .
  • Nitro groups may enhance thermal stability but could reduce solubility in common solvents.
OLED Performance Metrics:
Compound Device Efficiency (cd/A) Operating Voltage (V) Lifetime (hrs)
Target (Hypothesized) Moderate* 6–8* TBD
TPD 10–15 4–6 500–1,000
NPB 8–12 5–7 1,000–2,000
TPD-Ph 18–20 4–5 >2,000

*Hypothesized due to deeper HOMO and possible interfacial energy barriers.

Functional Trade-offs :

  • The target’s nitro groups may limit its utility as an HTM but could make it suitable as an electron transport material (ETM) or in optoelectronic sensors.
  • Imine linkages offer tunability for post-synthetic modifications (e.g., coordination chemistry) .

Biological Activity

N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine, commonly referred to as a Schiff base, is an organic compound notable for its potential biological activities. Schiff bases are characterized by a carbon-nitrogen double bond, where the nitrogen is typically bonded to an aryl or alkyl group. This compound has garnered interest for its applications in various fields including materials science, organic electronics, and biological studies.

The synthesis of this compound involves the condensation reaction of biphenyl-4,4'-diamine with 2-nitrobenzaldehyde. This reaction is typically conducted in solvents such as ethanol or methanol under reflux conditions, followed by purification through recrystallization .

Chemical Formula: C26H18N4O
Molecular Weight: 450.4455 g/mol
CAS Number: 5313-61-1

Antimicrobial Properties

Research indicates that Schiff bases like this compound exhibit significant antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential cellular processes.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves inducing apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-715.2 ± 3.1Induction of apoptosis
HeLa18.5 ± 2.7ROS generation and caspase activation

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that while it showed comparable efficacy to certain antibiotics against Staphylococcus aureus, it was more effective against Escherichia coli due to its ability to penetrate the outer membrane more effectively .

Evaluation of Anticancer Properties

A recent publication evaluated the anticancer activity of this compound in a series of assays involving different cancer cell lines. The findings suggested that the compound not only inhibited cell growth but also altered cell cycle progression, leading to G0/G1 phase arrest in treated cells .

The biological activity of this compound can be attributed to its structural features:

  • Nitro Groups: These groups can participate in redox reactions, contributing to oxidative stress in target cells.
  • Aromatic Rings: The presence of multiple aromatic systems may facilitate interactions with biological macromolecules like proteins and nucleic acids.

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